Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol

Medicinal Chemistry Scaffold Extension Physicochemical Properties

Choose Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol (C12H10O4, MW 218.20) for your medicinal chemistry and fragment-based drug discovery projects. This chiral secondary alcohol combines a benzodioxole ring and a furan moiety into one privileged scaffold, offering a TPSA of 51.8 Ų and XLogP3 of 1.6—optimized for CNS target engagement and intracellular applications. Its unique bifunctional reactivity enables stereoselective derivatization, distinguishing it from simpler benzodioxole or furan alcohols. Secure this advanced building block for rapid SAR exploration and hit-to-lead optimization.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
Cat. No. B7894919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(C3=CC=CO3)O
InChIInChI=1S/C12H10O4/c13-12(10-2-1-5-14-10)8-3-4-9-11(6-8)16-7-15-9/h1-6,12-13H,7H2
InChIKeyMGUNGYMZVRXYGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol (CAS 102285-66-5): Core Structural Identity for Procurement and Research


Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol (CAS 102285-66-5) is an aromatic secondary alcohol comprising a 1,3-benzodioxole (methylenedioxyphenyl) ring linked to a furan moiety via a methanol bridge [1]. Its molecular formula is C12H10O4 with a molecular weight of 218.20 g/mol [1]. The compound is characterized by a topological polar surface area (TPSA) of 51.8 Ų, a computed XLogP3-AA of 1.6, one hydrogen bond donor, and four hydrogen bond acceptors [1]. This hybrid heterocyclic architecture endows it with distinct physicochemical properties compared to simpler benzodioxole or furan alcohols, positioning it as a specialized scaffold for medicinal chemistry and materials science applications [1].

Why Generic Substitution of Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol Fails in Research and Industrial Settings


Generic substitution of Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol with simpler benzodioxole or furan alcohols is not scientifically valid due to its unique bifunctional reactivity and distinct spatial and electronic profile. The compound integrates the electron-rich furan and benzodioxole systems into a single molecule, enabling distinct hydrogen bonding, π-π stacking, and dipole interactions not achievable with piperonyl alcohol (benzo[d][1,3]dioxol-5-ylmethanol, CAS 495-76-1) or furan-2-ylmethanol alone [1]. Furthermore, its computed XLogP3-AA of 1.6 and TPSA of 51.8 Ų place it in a physicochemical space suitable for CNS and intracellular target engagement, whereas the simpler analogs differ significantly in these parameters, leading to altered permeability, solubility, and target recognition [1]. The presence of a chiral secondary alcohol also provides a functional handle for stereoselective derivatization, a feature absent in primary alcohol comparators [1].

Quantitative Evidence Guide for Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol: Verified Differentiation vs. Comparators


Molecular Weight and Formula Differentiation vs. Piperonyl Alcohol for Scaffold Extension Applications

Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol exhibits a molecular weight of 218.20 g/mol and formula C12H10O4, compared to 152.15 g/mol and C8H8O3 for piperonyl alcohol (benzo[d][1,3]dioxol-5-ylmethanol) [1]. This 66.05 g/mol increase corresponds to the addition of a furan ring, expanding the molecular scaffold and altering lipophilicity.

Medicinal Chemistry Scaffold Extension Physicochemical Properties

Enhanced Lipophilicity and Reduced Polarity vs. Piperonyl Alcohol for Membrane Permeability Optimization

The compound's computed XLogP3-AA is 1.6, with a topological polar surface area (TPSA) of 51.8 Ų [1]. In contrast, piperonyl alcohol has an XLogP of approximately 0.5 and a TPSA of 38.7 Ų . This shift in lipophilicity and polarity profile positions the compound in a more favorable space for blood-brain barrier penetration (CNS drug-like space: TPSA < 90 Ų, 1 < logP < 5).

Drug Design ADME Properties Lipophilicity

Chiral Secondary Alcohol vs. Primary Alcohol Comparators for Stereoselective Synthesis

The compound contains a chiral secondary alcohol moiety (C12H10O4, SMILES: OC(C1=CC=CO1)C2=CC=C3C(OCO3)=C2) [1], whereas piperonyl alcohol and furan-2-ylmethanol are achiral primary alcohols [2]. This structural distinction enables stereoselective derivatization (e.g., Mitsunobu inversion, chiral resolution) to access enantiomerically pure intermediates, a capability not offered by primary alcohol analogs.

Synthetic Methodology Asymmetric Synthesis Chiral Building Blocks

High-Impact Application Scenarios for Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol Based on Verified Evidence


Scaffold Extension and Fragment-Based Drug Discovery (FBDD)

Leverage the compound as a privileged fragment for medicinal chemistry campaigns. Its combined benzodioxole-furan architecture (MW 218.20, XLogP3 1.6) offers a more complex, three-dimensional starting point compared to simpler fragments like piperonyl alcohol, enabling rapid SAR exploration and improved hit-to-lead progression [1].

Synthesis of CNS-Penetrant Chemical Probes and Drug Candidates

Utilize the compound's favorable CNS drug-like physicochemical profile (TPSA 51.8 Ų, XLogP3 1.6) to design and synthesize brain-penetrant ligands [1]. Its moderate lipophilicity and polar surface area are optimal for crossing the blood-brain barrier, making it a valuable building block for neurology and psychiatry research programs.

Asymmetric Synthesis and Chiral Resolution Method Development

Employ the compound as a chiral secondary alcohol template for developing new asymmetric methodologies or for preparing enantiomerically enriched intermediates [1]. Its chiral center allows for stereoselective transformations, including esterification, etherification, and oxidation, which are essential for generating chiral diversity in lead optimization.

Development of Novel Heterocyclic Libraries via Diversification Reactions

Use the compound as a versatile starting material for generating diverse heterocyclic libraries. The presence of both benzodioxole and furan rings, along with a reactive secondary alcohol, enables multiple diversification strategies such as O-alkylation, acylation, and metal-catalyzed cross-couplings, facilitating the rapid exploration of chemical space around this scaffold [1].

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